
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H8F2O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two fluorine atoms attached to the butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid chain and the incorporation of a thiophene ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halogenated butanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and cross-coupling reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4,4-Difluoro-3-(thiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
- 4,4,4-Trifluoro-3-(thiophen-2-yl)butanoic acid
- 4,4-Difluoro-4-(thiophen-2-yl)butanoic acid
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
Uniqueness
4,4-Difluoro-3-(thiophen-2-yl)butanoic acid is unique due to the specific positioning of the fluorine atoms and the thiophene ring, which confer distinct chemical and physical properties. The presence of two fluorine atoms in the butanoic acid chain enhances the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable candidate for drug development and other applications .
属性
分子式 |
C8H8F2O2S |
|---|---|
分子量 |
206.21 g/mol |
IUPAC 名称 |
4,4-difluoro-3-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H8F2O2S/c9-8(10)5(4-7(11)12)6-2-1-3-13-6/h1-3,5,8H,4H2,(H,11,12) |
InChI 键 |
DWJLDMPZWORKOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(CC(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


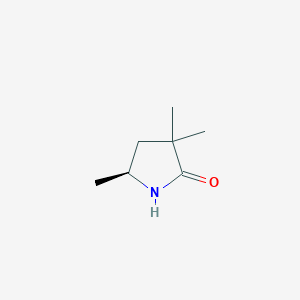
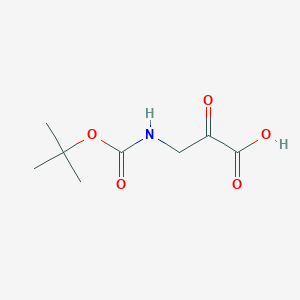
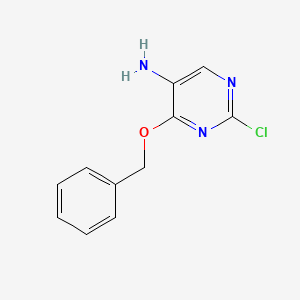
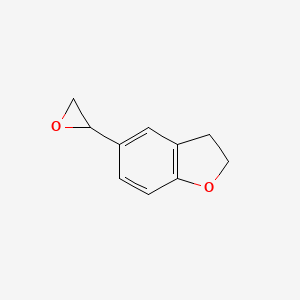
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
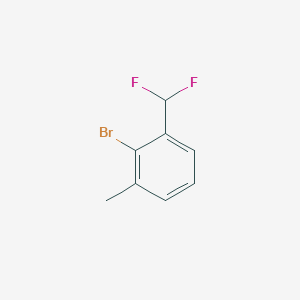
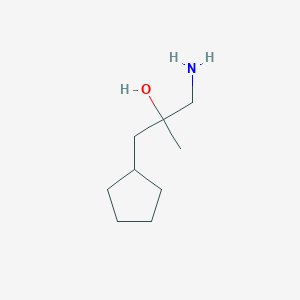
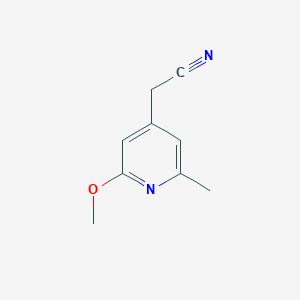
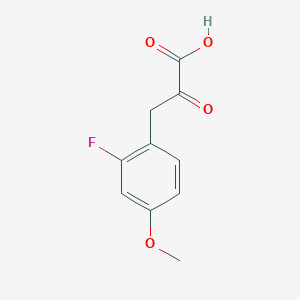

![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)
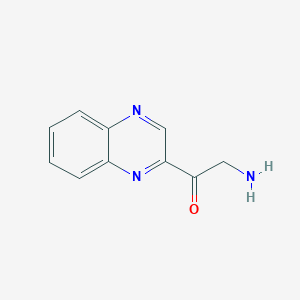
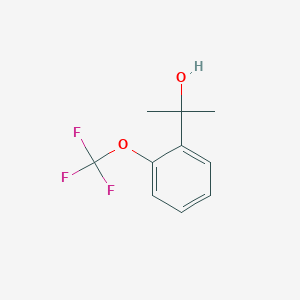
![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
